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Introduction
Amphotericin B (AmB), a polyene macrolide antibiotic, has been a cornerstone of antifungal

therapy for severe systemic mycoses for over half a century. Its broad spectrum of activity and

fungicidal nature make it a critical last-line defense against many invasive fungal infections.

The primary mechanism of action involves binding to ergosterol, the principal sterol in the

fungal cell membrane. This interaction leads to the formation of transmembrane pores or the

sequestration of ergosterol into extramembranous aggregates, both of which disrupt membrane

integrity, leading to leakage of intracellular ions and ultimately, cell death.[1][2] Additionally,

AmB is known to induce oxidative damage through the production of reactive oxygen species

(ROS), contributing to its fungicidal effect.[3][4][5]

Despite its long-standing efficacy, the emergence of both primary (intrinsic) and acquired

resistance to AmB poses a significant clinical challenge. This guide provides a detailed

examination of the molecular mechanisms underpinning these resistance phenotypes,

summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the

complex biological pathways involved.

Section 1: Primary (Intrinsic) Resistance
Primary, or intrinsic, resistance occurs in fungal species that are naturally resistant to

Amphotericin B without prior exposure to the drug. The most clinically significant example is
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Aspergillus terreus. While alterations in ergosterol content were initially investigated, studies

have shown this plays a minor role in the intrinsic resistance of A. terreus.[6][7][8] The core

mechanism is a highly efficient defense against oxidative stress.

The Role of the Oxidative Stress Response (OSR)
Amphotericin B's activity is linked to the generation of ROS, which causes significant cellular

damage. Intrinsically resistant species, like A. terreus, have evolved robust antioxidant systems

to neutralize these ROS.

Catalases (CATs) and Superoxide Dismutases (SODs): Resistant A. terreus isolates exhibit

significantly higher basal levels of catalase and superoxide dismutase activity compared to

susceptible strains.[3][6][9] These enzymes are crucial for detoxifying ROS. Upon AmB

treatment, resistant strains further enhance the transcription of cat and sod genes, allowing

them to effectively quench the drug-induced oxidative burst.[3][9] Inhibition of these enzymes

has been shown to render resistant isolates susceptible to AmB.[3][9]

Mitochondrial Function: AmB treatment results in higher levels of mitochondrial superoxide

anions in susceptible strains. In contrast, resistant isolates demonstrate a superior ability to

reduce this accumulation, indicating a more effective mitochondrial and cellular antioxidant

defense system.[3]

Diagram: Oxidative Stress Response in A. terreus
The following diagram illustrates the central role of antioxidant enzymes in conferring intrinsic

AmB resistance in Aspergillus terreus.
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Figure 1: Intrinsic AmB Resistance via Oxidative Stress Response
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Caption: Figure 1: Intrinsic AmB Resistance via Oxidative Stress Response.

Section 2: Acquired Resistance
Acquired resistance develops in initially susceptible fungal populations following exposure to

Amphotericin B. This is a rarer phenomenon compared to resistance to other antifungals like

azoles but is clinically significant when it occurs. The predominant mechanisms involve

modifications to the cell membrane, specifically the ergosterol biosynthesis pathway, and

alterations to the cell wall.

Alterations in the Ergosterol Biosynthesis Pathway
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The most common mechanism of acquired AmB resistance is the reduction or complete loss of

ergosterol in the fungal membrane.[2] This is typically caused by mutations in the ERG genes

responsible for the multi-step synthesis of ergosterol.

Key Gene Mutations: Loss-of-function mutations in genes such as ERG2, ERG3, ERG5,

ERG6, and ERG11 are frequently implicated.[2][10] For example, mutations in ERG6

(encoding C-24 sterol methyltransferase) or ERG2 (encoding C-8 sterol isomerase) can lead

to the accumulation of alternative sterols that do not bind AmB effectively, thereby conferring

resistance.[11][12] Similarly, mutations in ERG3 (encoding C-5 sterol desaturase) can block

the final steps of ergosterol synthesis.[10][13]

Phenotypic Consequences: While conferring AmB resistance, the absence or alteration of

ergosterol often comes with a fitness cost, potentially leading to slower growth or increased

susceptibility to other stresses.[13][14] The accumulation of toxic sterol precursors can also

occur.

Diagram: Ergosterol Biosynthesis Pathway and
Resistance
This diagram shows a simplified ergosterol synthesis pathway, highlighting the key enzymes

encoded by ERG genes that are often mutated in AmB-resistant strains.
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Figure 2: Ergosterol Synthesis Pathway and AmB Resistance Points
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Caption: Figure 2: Ergosterol Synthesis Pathway and AmB Resistance Points.
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Cell Wall Modifications
The fungal cell wall, a structure absent in human cells, can also play a role in AmB resistance.

An altered cell wall architecture may limit the drug's ability to reach its target in the plasma

membrane.

Increased β-Glucan Content: Some studies have reported that AmB-resistant strains of

Candida and Aspergillus species have a thicker cell wall with a higher content of β-1,3-

glucan.[1][15] It is hypothesized that this dense glucan network may act as a physical barrier,

sequestering the drug and preventing it from reaching the cell membrane.[1][16]

Cell Wall Integrity Pathway: The development of AmB resistance can be associated with the

constitutive activation of cell wall integrity signaling pathways, such as the MAPK pathway,

leading to compensatory changes in the cell wall structure.[1]

Section 3: Quantitative Data Summary
The level of resistance to Amphotericin B is quantified by the Minimum Inhibitory

Concentration (MIC), the lowest concentration of the drug that inhibits visible fungal growth.

The following tables summarize representative quantitative data from the literature.

Table 1: Examples of Amphotericin B MIC Changes in Resistant Fungal Isolates

Fungal
Species

Resistance
Mechanism

Susceptible
MIC (µg/mL)

Resistant
MIC (µg/mL)

Fold
Increase

Reference

Candida

lusitaniae

ERG6 gene

disruption
0.094 8.0 - 12.0 85-128x [11]

Candidozyma

auris

Acquired

ERG3

mutation

0.19 >32 >168x [10]

Aspergillus

terreus

Intrinsic (High

Catalase)

0.21 (A.

fumigatus)
1.70 ~8x [6]

Table 2: Key Genes and Mutations Associated with Acquired AmB Resistance
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Gene
Encoded
Enzyme

Fungal
Species

Consequence
of Mutation

References

ERG2
C-8 sterol

isomerase

Candida

glabrata, C.

albicans

Accumulation of

alternative

sterols, loss of

ergosterol

[2][12]

ERG3
C-5 sterol

desaturase

Candida auris, C.

albicans

Block in late-

stage ergosterol

synthesis

[2][10][13]

ERG6

C-24 sterol

methyltransferas

e

Candida

lusitaniae, C.

glabrata

Block in an early

step,

accumulation of

zymosterol

[11][12]

ERG11
Lanosterol 14-α-

demethylase
Candida spp.

Altered sterol

profile, often

linked to azole

cross-resistance

[2]

Section 4: Experimental Protocols
Characterizing AmB resistance requires a combination of microbiological, biochemical, and

molecular techniques.

Antifungal Susceptibility Testing (AST) - Broth
Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27/M38

guidelines.

Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium (e.g.,

Sabouraud Dextrose Agar) to obtain fresh, pure colonies. Suspend colonies in sterile saline

to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension

in RPMI 1640 medium to reach the final desired inoculum concentration (e.g., 0.5–2.5 x 10³

CFU/mL).
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Drug Dilution: Prepare a stock solution of Amphotericin B. Perform serial twofold dilutions

in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of final

concentrations (e.g., 16 to 0.03 µg/mL).

Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter

plate containing 100 µL of the drug dilutions. Include a drug-free well for a positive growth

control and an uninoculated well for a sterility control.

Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

Reading the MIC: The MIC is determined as the lowest concentration of Amphotericin B
that causes a complete inhibition of visible growth.

Fungal Sterol Extraction and Analysis
This protocol provides a general workflow for analyzing the sterol composition of fungal cells.

Cell Culture and Harvesting: Grow a sufficient quantity of fungal cells (e.g., 10⁸ cells) in a

suitable liquid medium to the mid-logarithmic phase. Harvest the cells by centrifugation and

wash them with sterile distilled water.

Saponification: Resuspend the cell pellet in 25% alcoholic potassium hydroxide (w/v).

Incubate in a water bath at 80-90°C for 1-2 hours to hydrolyze lipids and release sterols.

Sterol Extraction: After cooling, add an equal volume of sterile water. Extract the non-

saponifiable lipids (containing the sterols) by adding an organic solvent like n-heptane or

hexane. Vortex vigorously and centrifuge to separate the phases. Carefully collect the upper

organic phase. Repeat the extraction two more times.

Drying and Derivatization: Evaporate the pooled organic solvent to dryness under a stream

of nitrogen. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the dried

sterols are often derivatized (e.g., silylated) to increase their volatility.

Analysis: Reconstitute the sample in a suitable solvent and inject it into a GC-MS system.

Identify and quantify sterols by comparing their retention times and mass spectra to known

ergosterol and precursor standards.
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Diagram: Experimental Workflow for AmB Resistance
Characterization
This workflow outlines the logical progression of experiments to identify and characterize the

mechanism of AmB resistance in a clinical fungal isolate.

Figure 3: Workflow for Characterizing AmB Resistance
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Caption: Figure 3: Workflow for Characterizing AmB Resistance.
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Conclusion and Future Directions
Resistance to Amphotericin B, while less common than resistance to other antifungal classes,

is a serious clinical concern. Primary resistance, exemplified by A. terreus, is primarily driven by

a potent oxidative stress response. Acquired resistance is most frequently linked to mutations

in the ergosterol biosynthesis pathway, which eliminate the drug's primary target. A deeper

understanding of these mechanisms is vital for drug development professionals.

Future research should focus on:

Developing Adjuvant Therapies: For intrinsically resistant organisms, targeting the oxidative

stress response with pro-oxidant compounds could be a strategy to restore AmB

susceptibility.[4]

Novel Drug Formulations: Creating new AmB formulations that may be effective even with

reduced ergosterol content.

Rapid Molecular Diagnostics: Designing molecular assays to quickly detect known

resistance mutations in ERG genes, allowing for faster clinical decision-making.

Exploring Other Mechanisms: Investigating less-understood resistance mechanisms, such

as alterations in drug transport or membrane lipid composition, could reveal new therapeutic

targets.[17]

By continuing to unravel the complex interplay of factors that lead to AmB resistance, the

scientific community can work towards preserving the efficacy of this vital antifungal agent and

developing novel strategies to combat life-threatening fungal infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b1667258#primary-and-acquired-resistance-to-
amphotericin-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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